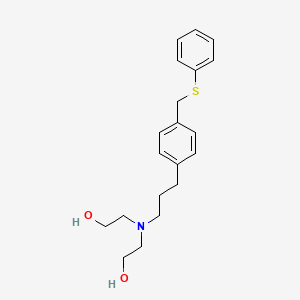
3-(2,5-Dimethyl-1H-pyrrol-1-yl)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)dihydro-2(3H)-furanone typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The synthetic route often starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)dihydro-2(3H)-furanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)dihydro-2(3H)-furanone can be compared with other similar compounds, such as:
- 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- 4-[3-(N,N-Dimethylamino)-2,5–dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic benefits.
Properties
CAS No. |
142014-10-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(2)11(7)9-5-6-13-10(9)12/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
GIYYASRIHYOAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2CCOC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12541348.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
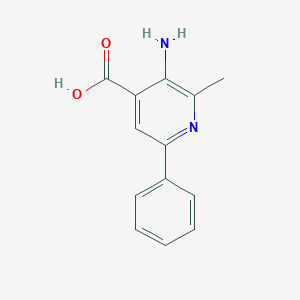
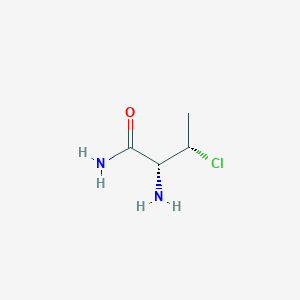
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)

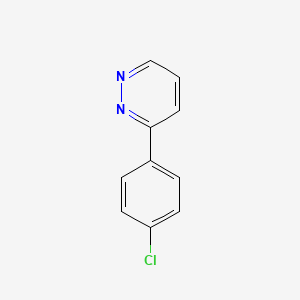


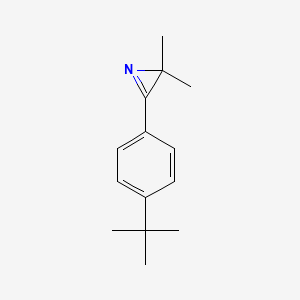
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

